molecular formula C17H22N2O4 B4726870 1-{[3-(2,5-dimethoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperidine

1-{[3-(2,5-dimethoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperidine

Cat. No. B4726870
M. Wt: 318.4 g/mol
InChI Key: OQUISRKKVFNIMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[3-(2,5-dimethoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperidine, also known as DOI, is a synthetic compound that has gained significant attention in the field of scientific research. DOI is a potent agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that plays a crucial role in various physiological processes, including neurotransmission, mood regulation, and perception. In

Mechanism of Action

1-{[3-(2,5-dimethoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperidine binds to the 5-HT2A receptor and activates it, leading to the activation of downstream signaling pathways. The activation of the 5-HT2A receptor leads to the release of intracellular calcium and the activation of protein kinase C and mitogen-activated protein kinase. The activation of these signaling pathways leads to the modulation of neuronal excitability, synaptic plasticity, and behavior.
Biochemical and Physiological Effects
This compound has been shown to modulate neuronal excitability and synaptic plasticity in various brain regions, including the prefrontal cortex, hippocampus, and amygdala. This compound has also been shown to modulate behavior, including locomotion, anxiety, and social behavior. This compound has been implicated in various neuropsychiatric disorders, including schizophrenia, depression, and anxiety disorders.

Advantages and Limitations for Lab Experiments

1-{[3-(2,5-dimethoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperidine is a potent and selective agonist of the 5-HT2A receptor, making it an ideal tool for studying the role of the 5-HT2A receptor in various physiological processes. However, this compound has limited solubility in water, which can make it challenging to use in certain experimental conditions. This compound is also a potent hallucinogen, which can make it challenging to interpret the results of experiments that involve behavioral assays.

Future Directions

There are several future directions for research on 1-{[3-(2,5-dimethoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperidine and the 5-HT2A receptor. One direction is to study the role of the 5-HT2A receptor in the pathophysiology of neuropsychiatric disorders, including schizophrenia, depression, and anxiety disorders. Another direction is to study the effects of 5-HT2A receptor activation on neuronal circuits and behavior using advanced neuroimaging techniques. Additionally, there is a need for the development of novel compounds that selectively target the 5-HT2A receptor and have improved pharmacokinetic properties.

Scientific Research Applications

1-{[3-(2,5-dimethoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperidine is widely used in scientific research to study the serotonin 5-HT2A receptor and its role in various physiological processes. This compound is used as a reference compound to evaluate the activity of other compounds that interact with the 5-HT2A receptor. This compound is also used to study the effects of 5-HT2A receptor activation on neuronal excitability, synaptic plasticity, and behavior.

properties

IUPAC Name

[3-(2,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-21-12-6-7-15(22-2)13(10-12)14-11-16(23-18-14)17(20)19-8-4-3-5-9-19/h6-7,10,16H,3-5,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUISRKKVFNIMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NOC(C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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